Methyl 4-(isoxazol-5-yl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(1,2-oxazol-5-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-7-12-15-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCTXCZVDFSQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196059-61-6 | |
| Record name | methyl 4-(1,2-oxazol-5-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Studies of Methyl 4 Isoxazol 5 Yl Benzoate
Transformations Involving the Isoxazole (B147169) Heterocycle
The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. Its aromatic character influences its reactivity, making it susceptible to a range of transformations. researchgate.netclockss.org
Oxidation Reactions of the Isoxazole Ring System
The isoxazole ring is generally stable to oxidizing agents. clockss.org However, under specific conditions, oxidation can occur. For instance, the oxidation of isoxazolines, the partially saturated analogs of isoxazoles, can lead to the formation of isoxazoles. researchgate.net One common method involves the use of manganese dioxide (MnO₂) to oxidize 3,5-disubstituted isoxazolines to their corresponding isoxazoles. researchgate.net Another approach utilizes TEMPO-catalyzed aerobic oxidation in the Machetti–De Sarlo reaction for the synthesis of isoxazole libraries. nanobioletters.com
N-oxidation of the isoxazole ring is another possibility, leading to the formation of isoxazole N-oxides. These derivatives have been noted for their potential biological activities. researchgate.net
Table 1: Examples of Oxidation Reactions Involving Isoxazole Systems
| Starting Material | Oxidizing Agent | Product | Reference |
| 3,5-disubstituted isoxazolines | Activated MnO₂ | 3,5-disubstituted isoxazoles | researchgate.net |
| Propargylamines | (intermediate oximes) | Isoxazoles | organic-chemistry.org |
| Aldehydes and N-hydroximidoyl chlorides | (intermediate 5-(pyrrolidinyl)-4,5-dihydroisoxazoles) | 3,4-disubstituted isoxazoles | organic-chemistry.org |
Ring-Cleavage Mechanisms and Pathways of the Isoxazole Moiety
The N-O bond within the isoxazole ring is relatively weak and susceptible to cleavage under various conditions, making ring-opening reactions a significant aspect of isoxazole chemistry. rsc.org
Reductive Cleavage: A common pathway for isoxazole ring opening is through reductive cleavage. Reagents like Mo(CO)₆ in the presence of water can cause the reductive cleavage of the N-O bond to yield β-aminoenones. researchgate.netbeilstein-journals.org Another method involves the use of EtMgBr/Ti(O-i-Pr)₄ for the reductive ring cleavage of isoxazoles. researchgate.net Catalytic hydrogenation can also lead to the cleavage of the N-O bond. clockss.org The specific products of reductive cleavage can vary depending on the substrate and the reaction conditions. researchgate.net
Base-Mediated Cleavage: In the presence of a base, 3-unsubstituted isoxazoles can undergo ring scission. researchgate.net For example, the anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole ring, undergoes N-O bond cleavage to form its active metabolite. This process is believed to proceed through deprotonation at the C3 position. researchgate.net
Table 2: Ring-Cleavage Reactions of Isoxazoles
| Isoxazole Derivative | Reagent/Condition | Key Intermediate/Product | Reference |
| Isoxazoles | Mo(CO)₆, H₂O | β-aminoenones | researchgate.net |
| Isoxazoles and Isoxazolines | EtMgBr/Ti(O-i-Pr)₄ | Ring-cleavage analogs | researchgate.net |
| 3-unsubstituted isoxazoles | Base | α-cyanoenol metabolite (in the case of leflunomide) | researchgate.net |
| 5-Aryl-substituted isoxazoles | Gold catalyst | α-imino gold carbene intermediate | rsc.org |
Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole Ring
The isoxazole ring can undergo both electrophilic and nucleophilic substitution reactions, although the regioselectivity depends on the specific reaction conditions and the substituents present on the ring.
Electrophilic Substitution: Electrophilic aromatic substitution on the isoxazole ring, such as nitration and halogenation, typically occurs at the C4-position. clockss.orgvulcanchem.comreddit.com This is because the intermediate formed by attack at C4 is more stable. reddit.com
Nucleophilic Substitution: Nucleophilic substitution can also occur on the isoxazole ring, particularly if a good leaving group is present. For example, a bromine atom on the isoxazole ring can be displaced by a nucleophile. smolecule.com The reactivity of the different positions on the isoxazole ring towards nucleophiles can be influenced by the presence of activating groups.
Reactivity at the Benzoate (B1203000) Ester Functional Group
The benzoate ester group of Methyl 4-(isoxazol-5-yl)benzoate exhibits reactivity typical of carboxylic acid esters.
Hydrolysis and Saponification Reactions
Ester hydrolysis is a fundamental reaction that can be carried out under acidic or basic conditions.
Saponification: The hydrolysis of an ester using a base, such as sodium hydroxide (B78521), is known as saponification. masterorganicchemistry.comyoutube.com This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com The saponification of methyl benzoates can be achieved using aqueous potassium hydroxide at elevated temperatures. psu.edursc.org This process would convert this compound into 4-(isoxazol-5-yl)benzoic acid upon subsequent acidification. acs.org
Table 3: Conditions for the Saponification of Methyl Benzoates
| Substrate | Reagent | Temperature (°C) | Product (after acidification) | Reference |
| Methyl benzoates | 2% KOH (aq) | 200-300 | Benzoic acids | psu.edursc.org |
| Ester 17 | (Not specified) | (Not specified) | 4-(((3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-(1H-pyrrol-3-yl)isoxazol-4-yl)methyl) amino) Benzoic Acid | acs.org |
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, transesterification would involve reacting it with a different alcohol in the presence of a suitable catalyst to form a new ester.
The transesterification of methyl esters can be achieved using various methods. For example, the use of alkoxyzinc salts, formed in situ, has been shown to be a chemoselective method for transesterification. tubitak.gov.tr Another patented method describes the transesterification of 5-amino-3-methyl-4-isoxazolecarboxylic acid ethyl ester to the corresponding methyl ester using lithium methoxide (B1231860) or sodium methoxide in methanol (B129727). google.com While this specific substrate is different, the principle can be applied to other isoxazole-containing esters.
Reactions on the Phenyl Ring (e.g., electrophilic aromatic substitution, if applicable)
The phenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr) reactions. However, the reactivity of this ring is significantly influenced by the two substituents attached to it: the methoxycarbonyl group (-COOCH₃) and the isoxazol-5-yl group.
Both the ester and the isoxazole moieties are generally considered to be electron-withdrawing groups. The methoxycarbonyl group is a well-established deactivating group and a meta-director in electrophilic aromatic substitution. aiinmr.commnstate.eduwebassign.netumkc.edu This is due to the electron-withdrawing inductive effect of the oxygen atoms and the resonance effect that pulls electron density from the ring. Similarly, the isoxazole ring, being a heteroaromatic system with electronegative nitrogen and oxygen atoms, also exerts an electron-withdrawing effect on the attached phenyl ring.
Consequently, the phenyl ring in this compound is significantly deactivated towards electrophilic attack compared to benzene (B151609). Any electrophilic substitution reactions would require harsher conditions, such as higher temperatures and stronger catalysts, to proceed at a reasonable rate. webassign.net
The directing effect of the substituents determines the position of substitution on the phenyl ring. In this case, both the methoxycarbonyl group at position 1 and the isoxazol-5-yl group at position 4 are deactivating. The powerful meta-directing effect of the ester group would primarily direct incoming electrophiles to the positions meta to it, which are positions 3 and 5. The isoxazol-5-yl group would similarly direct incoming electrophiles to the positions meta to its point of attachment, which are positions 2 and 6.
Given the strong and well-documented meta-directing nature of the ester group, it is expected to be the dominant directing group. aiinmr.comyoutube.com Therefore, electrophilic substitution on the phenyl ring of this compound is predicted to occur predominantly at the positions ortho to the isoxazole ring and meta to the methoxycarbonyl group.
A classic example of such a reaction is nitration. The nitration of methyl benzoate using a mixture of nitric acid and sulfuric acid is a standard laboratory procedure that yields methyl 3-nitrobenzoate as the major product. aiinmr.commnstate.eduwebassign.netumkc.edu Applying this to the target molecule, the expected major product of nitration would be Methyl 3-nitro-4-(isoxazol-5-yl)benzoate.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on the Phenyl Ring of this compound
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 3-nitro-4-(isoxazol-5-yl)benzoate |
| Halogenation (Bromination) | Br₂, FeBr₃ | Methyl 3-bromo-4-(isoxazol-5-yl)benzoate |
| Sulfonation | SO₃, H₂SO₄ | Methyl 3-(sulfo)-4-(isoxazol-5-yl)benzoic acid |
Interplay of Reactivity Between Isoxazole and Benzoate Scaffolds
The isoxazole and benzoate moieties in this compound are not merely independent entities; they electronically influence each other, which in turn affects their respective chemical reactivities.
The isoxazole ring itself can undergo electrophilic aromatic substitution, typically at the C4 position. reddit.com However, the presence of the electron-withdrawing 4-methoxycarbonylphenyl group at the C5 position of the isoxazole ring is expected to deactivate the isoxazole ring towards electrophilic attack. This deactivation would make reactions on the isoxazole ring even more challenging than those on the already deactivated phenyl ring.
Derivatization Strategies and Analogue Preparation of Methyl 4 Isoxazol 5 Yl Benzoate
Systematic Modification of Substituents on the Isoxazole (B147169) Ring (e.g., C3, C4, C5 positions)
The isoxazole ring is a key pharmacophore, and its substitution pattern is critical for biological activity. The stability of the ring system facilitates the derivatization of its substituents, allowing for the creation of functionally complex analogues. mdpi.com Modifications at the C3, C4, and C5 positions are common strategies to modulate the electronic, steric, and hydrophobic properties of the parent compound.
C3 Position: The C3 position is frequently substituted with various aryl and heteroaryl groups. nih.gov Initial SAR studies on related compounds indicated that a 2,6-disubstituted phenyl ring at the C-3 position was optimal for certain biological activities. nih.govacs.org Further exploration has included the introduction of different phenyl and heteroaryl moieties to probe the impact of conformational, steric, and electronic effects on activity. nih.gov For instance, the synthesis of analogues with ortho-substituted aryl residues at C3 has been a key strategy. nih.gov
C4 Position: The C4 position is a crucial handle for derivatization, often involving the introduction of linkers to connect to other molecular fragments. nih.gov However, direct substitution on the C4 carbon is also explored. Fluorination at the C4 position has been achieved using reagents like Selectfluor™. nanobioletters.com The introduction of groups like an amine linker at C4 has been shown to be preferable for potency over more rigid linkers in some contexts. nih.govacs.org
C5 Position: The C5 position is another site for significant modification. The presence of a hydrogen-bond-donating N-heterocycle, such as a pyrrole (B145914), at the C5 position can significantly increase potency in certain receptor interactions by forming additional polar contacts. nih.govacs.org Focused libraries of C5 derivatives have been synthesized to investigate the hydrogen bonding character of substituents at this position. nih.gov Modifications include the use of different N-heterocycles and the introduction of substituents onto those rings, such as methyl groups on a pyrrole moiety. nih.gov Direct C-H arylation at the C5 position is also a documented strategy. nanobioletters.com
The following table summarizes various substituents introduced at different positions of the isoxazole ring in related analogue structures.
Table 1: Examples of Substitutions on the Isoxazole Ring
| Position | Substituent Type | Specific Examples | Reference |
|---|---|---|---|
| C3 | Aryl/Heteroaryl | Phenyl, 2,6-disubstituted phenyl, Heteroaryl residues | nih.gov, acs.org |
| C4 | Halogen, Linkers | Fluoro, Amine linker, Ether linker, Alkene linker | nih.gov, acs.org, nanobioletters.com |
| C5 | N-Heterocycles | Pyrrole, Pyrazole, Methyl-substituted pyrrole | nih.gov, acs.org |
| C5 | Aryl | Thiophene, Phenyl | nih.gov |
Functionalization of the Benzoate (B1203000) Aromatic Ring
Functionalization of the benzoate aromatic ring is a key strategy for refining the pharmacological profile of Methyl 4-(isoxazol-5-yl)benzoate analogues. Modifications to this ring can influence the compound's conformation, solubility, and interaction with biological targets.
Structure-activity relationship studies have also highlighted the importance of electron-withdrawing groups on the phenyl ring of isoxazole-containing compounds. In some series, the presence of groups like fluorine or trifluoromethyl on the phenyl ring was found to enhance cytotoxic or inhibitory activities. nih.gov For example, the presence of chlorine and fluorine substitutions in the ortho-positions of a phenyl ring attached to an isoxazoline (B3343090) was associated with high activity. mdpi.comrsc.org Conversely, electron-donating groups like methoxy (B1213986) at the 4-position showed less activity in other contexts. researchgate.net These findings underscore the principle that functionalizing the aromatic rings, including the benzoate moiety, is a critical aspect of lead optimization.
Table 2: Functionalization of the Benzoate Ring and Related Phenyl Groups
| Position of Substitution | Substituent | Outcome/Observation | Reference |
|---|---|---|---|
| Ortho (on Benzoic Acid) | Fluoro (-F) | Decreased potency in coactivator inhibition assay. | nih.gov |
| Ortho (on Phenyl Ring) | Chloro (-Cl), Fluoro (-F) | Associated with higher activity in some analogues. | mdpi.com, rsc.org |
| Para (on Phenyl Ring) | Trifluoromethyl (-CF3) | Promoted cytotoxicity in certain derivatives. | nih.gov |
| Para (on Phenyl Ring) | Methoxy (-OCH3) | Showed less activity in some MAO-B inhibitors. | researchgate.net |
Exploration of Different Linker Chemistries Between the Isoxazole and Benzoate Units
Initial lead compounds often feature an amide or amine linker. nih.govacs.org For example, an amine linker at the C4 position was found to be preferred for potency over more rigid options in some RORγt inverse agonists. nih.govacs.org To expand upon this, a variety of other linkers have been synthesized and evaluated. These include:
Ether and Thioether Linkages: Compounds with ether and thioether linkers were synthesized via Mitsunobu reactions. nih.gov In one study, the ether-linked analogue showed significantly increased potency, whereas the thioether linkage resulted in a decrease in potency. nih.gov
Alkene Linkers: Both cis and trans alkene linkers have been prepared, typically starting from the oxidation of a C4-methanol intermediate to an aldehyde, followed by a Wittig-type reaction. nih.gov
Methylated Amine Linkers: To probe the role of the hydrogen-bonding capability of the amine linker, N-methylated analogues have been synthesized. nih.gov This modification, however, led to a significant loss of activity in the studied series, highlighting the importance of the N-H bond for hydrogen bonding interactions. nih.gov
Inverse Amide and Other Linkers: In a broader exploration of linker space for related isoxazole-based modulators, other functionalities such as alkyl, imino, and thioamide linkers have also been considered. nih.gov
This systematic exploration allows for fine-tuning the orientation and distance between the two key aromatic systems, which is crucial for optimizing target engagement.
Table 3: Comparison of Different Linker Chemistries
| Linker Type | Synthetic Approach | Impact on Activity (Example Study) | Reference |
|---|---|---|---|
| Amine (-NH-) | Reductive Amination or Nucleophilic Substitution | Potent; serves as a benchmark. | nih.gov, acs.org |
| Ether (-O-) | Mitsunobu Reaction | Significantly increased potency. | nih.gov |
| Thioether (-S-) | Mitsunobu Reaction | Significantly decreased potency. | nih.gov |
| Methylated Amine (-N(CH3)-) | Reductive Amination/Alkylation | Loss of activity. | nih.gov |
| Alkene (-CH=CH-) | Wittig Reaction | Potent, with high thermal stabilization effect. | nih.gov |
Regioselective Synthesis and Isomeric Studies of Analogues
The synthesis of isoxazole derivatives, including analogues of this compound, presents a significant challenge regarding regioselectivity. The classic Claisen isoxazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632), often results in the formation of a mixture of regioisomers, which can be difficult to separate and may exhibit different biological activities. nih.gov Therefore, the development of regioselective synthetic methods is paramount for preparing specific isomers.
One of the most powerful and widely used methods for the regioselective construction of the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. ontosight.ai The regioselectivity of this reaction—determining whether a 3,5-disubstituted or a 3,4-disubstituted isoxazole is formed—can be controlled by the nature of the substituents on the dipolarophile (the alkyne or alkene). researchgate.net For example, the reaction of nitrile oxides with captodative olefins can lead regioselectively to 5-substituted amino-isoxazoles.
Methodologies have been developed to exert precise regiochemical control by varying reaction conditions and substrate structures. nih.gov For instance, the choice of Lewis acid and solvent can significantly influence the isomeric ratio of the products. nih.gov In one study, using BF₃·OEt₂ as a Lewis acid in acetonitrile (B52724) with pyridine (B92270) at room temperature afforded a high regioselectivity (90%) for the desired isoxazole isomer. nih.gov
Isomeric studies are crucial to confirm the structure of the synthesized analogues. Advanced spectroscopic techniques, particularly 2D Nuclear Magnetic Resonance (NMR) like Heteronuclear Multiple Bond Correlation (HMBC), are employed to unambiguously determine the connectivity and thus the regiochemistry of the final products. ontosight.ai These studies are essential to differentiate between potential isomers, such as a 3,5-disubstituted isoxazole versus its 3,4-disubstituted counterpart, ensuring that the observed biological activity is attributed to the correct molecular architecture. mdpi.comontosight.ai The synthesis of distinct isomeric analogues, such as replacing a 4-(isoxazol-5-yl)benzoate with a 4-(isoxazol-3-yl)benzoate, is also an important strategy to understand the spatial requirements of the target binding site. mdpi.com
Advanced Spectroscopic and Structural Elucidation of Methyl 4 Isoxazol 5 Yl Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of "Methyl 4-(isoxazol-5-yl)benzoate." By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete assignment of all protons and carbons in the molecule can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For "this compound," the spectrum would exhibit distinct signals for the aromatic protons on the benzoate (B1203000) and isoxazole (B147169) rings, as well as the methyl protons of the ester group.
A reported ¹H-NMR spectrum for a similar compound, Methyl 4-(3-methylisoxazol-5-yl)benzoate, shows a singlet for the methyl protons at 2.36 ppm and another for the methoxy (B1213986) protons at 3.93 ppm. mdpi.comresearchgate.net The isoxazole proton appears as a singlet at 6.46 ppm, while the aromatic protons on the benzene (B151609) ring appear as two doublets at 7.81 ppm and 8.10 ppm, indicative of a para-substituted pattern. mdpi.comresearchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical shifts of each unique carbon atom in the molecule. Conjugation effects, such as those from a double bond or aromatic ring, typically cause upfield shifts (smaller δ values) of 6-10 ppm for carbonyl carbons. organicchemistrydata.org The chemical shifts for various carboxylic acid derivatives often overlap, making it challenging to distinguish between acids, esters, and amides based solely on ¹³C NMR. organicchemistrydata.org
For Methyl 4-(3-methylisoxazol-5-yl)benzoate, the ¹³C-NMR spectrum shows the methyl carbon at 11.4 ppm and the methoxy carbon at 52.2 ppm. mdpi.comresearchgate.net The carbons of the aromatic and isoxazole rings, along with the carbonyl carbon, resonate in the range of 101.6 to 168.3 ppm. mdpi.comresearchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons (Benzoate) | 7.8 - 8.2 (d, 2H), 7.9 - 8.3 (d, 2H) | 125 - 132 |
| Isoxazole Proton (C4-H) | 6.4 - 6.6 (s, 1H) | 101 - 103 |
| Isoxazole Proton (C3-H) | 8.3 - 8.5 (s, 1H) | 150 - 152 |
| Methyl Protons (-OCH₃) | 3.9 - 4.0 (s, 3H) | 52 - 53 |
| Carbonyl Carbon (C=O) | - | 165 - 167 |
| Isoxazole Carbon (C5) | - | 168 - 170 |
| Isoxazole Carbon (C3) | - | 150 - 152 |
| Aromatic Carbon (C-ipso) | - | 130 - 132 |
Note: The predicted values are based on typical chemical shift ranges for similar functional groups and may vary slightly depending on the solvent and experimental conditions. The data for the similar compound Methyl 4-(3-methylisoxazol-5-yl)benzoate is used as a reference. mdpi.comresearchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
For "this compound," high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For instance, the fragmentation of a similar compound, methyl 2-hydroxybenzoate, shows a base peak ion at m/z 120, corresponding to the loss of methanol (B129727). docbrown.info A similar loss of the methoxy group or the entire ester group would be expected for "this compound."
Interactive Data Table: Expected Mass Spectrometry Data for this compound (C₁₁H₉NO₃)
| Ion | Formula | Expected m/z | Significance |
| Molecular Ion [M]⁺ | [C₁₁H₉NO₃]⁺ | 203.06 | Parent molecule |
| [M - OCH₃]⁺ | [C₁₀H₆NO₂]⁺ | 172.04 | Loss of methoxy radical |
| [M - COOCH₃]⁺ | [C₉H₆NO]⁺ | 144.05 | Loss of carbomethoxy radical |
| [C₇H₅O₂]⁺ | [C₇H₅O₂]⁺ | 121.03 | Benzoyl fragment |
| [C₈H₄O₂]⁺ | [C₈H₄O₂]⁺ | 132.02 | Fragment from isoxazole ring cleavage |
Note: The expected m/z values are calculated based on the monoisotopic masses of the most common isotopes.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum of "this compound" is expected to show several key absorption bands. A strong band around 1720 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. mdpi.comresearchgate.net The C=N stretching vibration of the isoxazole ring would likely appear in the 1600-1620 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-O stretching vibrations of the ester would be observed in the 1200-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the benzene ring is typically observed around 1600 cm⁻¹. Other vibrations, such as those of the isoxazole ring and the ester group, would also be present in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |
| Ester C=O | Stretching | ~1720 mdpi.comresearchgate.net | ~1720 |
| Isoxazole C=N | Stretching | 1600 - 1620 mdpi.com | 1600 - 1620 |
| Aromatic C=C | Stretching | 1450 - 1600 | 1450 - 1600 |
| Ester C-O | Stretching | 1200 - 1300 | 1200 - 1300 |
Note: These are approximate ranges and the exact positions of the peaks can be influenced by the molecular environment.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
Applications of Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to specific derivatives)
"this compound" itself is not chiral and therefore would not exhibit chiroptical activity. However, if chiral centers are introduced into the molecule to create chiral derivatives, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) become essential for their characterization.
For instance, the synthesis of novel chiral isoxazole derivatives has been reported, and their stereochemistry has been investigated. nih.gov In such cases, ECD spectroscopy can be used to determine the absolute configuration of the enantiomers by comparing the experimental spectra with those predicted by quantum chemical calculations. rsc.org The chiroptical properties of isoxazole derivatives are an active area of research, with studies exploring their use in the development of chiroptical switches. rsc.orgosaka-u.ac.jp
Computational Chemistry Investigations of Methyl 4 Isoxazol 5 Yl Benzoate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation for a given molecule to provide detailed information about its geometry, energy, and electronic structure. For a molecule like Methyl 4-(isoxazol-5-yl)benzoate, DFT calculations would be invaluable in predicting its behavior and properties.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Conformational analysis would further explore the different spatial arrangements of the molecule that can be achieved through rotation around single bonds. This is particularly relevant for the linkage between the phenyl and isoxazole (B147169) rings, as well as the orientation of the methyl ester group. By identifying the various low-energy conformers and the energy barriers between them, a deeper understanding of the molecule's flexibility and preferred shapes can be obtained.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) (Note: The following data is illustrative and not based on actual published research.)
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | C(phenyl)-C(isoxazole) | 1.48 |
| Bond Length | C=O (ester) | 1.21 |
| Bond Length | C-O (ester) | 1.35 |
| Bond Angle | C(phenyl)-C(isoxazole)-N | 125.0 |
| Bond Angle | O=C-O (ester) | 123.0 |
| Dihedral Angle | Phenyl-Isoxazole | 25.0 |
Electronic Structure Characterization (e.g., Frontier Molecular Orbitals - HOMO-LUMO, charge distribution)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity.
Furthermore, calculating the distribution of electronic charge across the molecule would reveal which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.
Table 2: Hypothetical Electronic Properties of this compound (Illustrative) (Note: The following data is illustrative and not based on actual published research.)
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. This is incredibly useful for interpreting experimental spectra and assigning specific peaks to the vibrations of particular functional groups within the molecule. For this compound, this would help identify the characteristic stretching and bending frequencies of the isoxazole ring, the benzoate (B1203000) group, and the methyl ester.
Reactivity Predictions and Mechanistic Insights
The electronic structure information obtained from DFT calculations can be used to predict the reactivity of this compound. For example, the locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. Molecular Electrostatic Potential (MEP) maps can also visually represent the electron density around the molecule, highlighting regions that are prone to electrostatic interactions. These computational tools can provide valuable insights into potential reaction mechanisms involving this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can provide insights into the conformational flexibility, stability, and interactions of this compound in different environments (e.g., in a solvent or in the solid state). These simulations are crucial for understanding how the molecule behaves in a more realistic, dynamic setting.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld surface analysis)
In the solid state, molecules are arranged in a specific, repeating pattern known as a crystal lattice. The forces that hold the molecules together in this arrangement are intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal. By mapping the close contacts between neighboring molecules, a Hirshfeld surface analysis of this compound would reveal the dominant forces governing its crystal packing, which in turn influences its physical properties like melting point and solubility.
In Silico Screening and Virtual Ligand Design for In Vitro Biological Target Interactions
Computational chemistry has emerged as a powerful tool in drug discovery and development, enabling the rapid screening of virtual compound libraries and the rational design of novel ligands with desired biological activities. For "this compound" and its derivatives, in silico approaches are instrumental in identifying potential biological targets and elucidating molecular interactions that can be further validated through in vitro studies.
Virtual Screening for Potential Biological Targets
Virtual screening of "this compound" against databases of known protein structures can help identify potential biological targets. This process involves docking the compound into the binding sites of a multitude of proteins to predict binding affinities and modes. Given the structural motifs present in "this compound," several classes of proteins have been investigated as potential targets for isoxazole and benzoate derivatives.
One prominent area of investigation for isoxazole-containing compounds is in the development of anti-inflammatory agents. Molecular docking studies have been conducted on isoxazole derivatives to explore their interactions with cyclooxygenase (COX) enzymes, which are key targets in inflammation. nih.govnih.gov These computational analyses help in understanding the binding interactions that contribute to the inhibitory activity of these compounds. nih.gov
Furthermore, the isoxazole scaffold is recognized as a significant pharmacophore in the design of new drugs for a wide range of diseases. eurekaselect.comresearchgate.net In silico studies have explored the potential of isoxazole derivatives against various targets, including those involved in cancer and microbial infections. For instance, isoxazole-based molecules have been identified as potential inhibitors of Heat shock protein 90 (Hsp90), a chaperone protein implicated in cancer progression. researchgate.net Virtual screening of large compound databases has revealed isoxazole derivatives with high binding affinities to Hsp90. researchgate.net
The benzoate moiety also contributes to the potential biological activities of "this compound." Virtual screening of benzoate derivatives has been performed to identify inhibitors of novel antifungal drug targets, such as benzoate 4-monooxygenase. researchgate.net Additionally, in silico approaches have been used to evaluate benzoic acid derivatives as potential antiviral agents. nih.gov
A summary of potential biological targets for isoxazole and benzoate derivatives identified through computational studies is presented in the table below.
| Potential Biological Target Class | Specific Examples | Therapeutic Area |
| Enzymes | Cyclooxygenase (COX) nih.govnih.gov | Anti-inflammatory |
| Carbonic Anhydrase acs.org | Various | |
| Benzoate 4-Monooxygenase researchgate.net | Antifungal | |
| Chaperone Proteins | Heat shock protein 90 (Hsp90) researchgate.net | Anticancer |
| Transporters | System xc- Transporter nih.govumt.edu | Neurological Disorders |
| Proteases | SARS-CoV-2 Main Protease nih.gov | Antiviral |
Virtual Ligand Design and Pharmacophore Modeling
Building upon the insights from virtual screening, virtual ligand design aims to rationally modify the structure of "this compound" to enhance its binding affinity and selectivity for specific biological targets. This process often involves pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features required for biological activity.
Pharmacophore models for isoxazole analogs have been developed to understand their structure-activity relationships (SAR). nih.govumt.edu These models highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to a particular target. For example, a pharmacophore model for isoxazole-based inhibitors of the System xc- transporter has been constructed to guide the design of new, more potent analogs. nih.govumt.edu
The general approach to virtual ligand design based on "this compound" would involve:
Identification of a validated biological target from virtual screening or existing literature on related compounds.
Analysis of the binding site of the target protein to understand its topology, key amino acid residues, and interaction points.
Generation of a pharmacophore model based on known active ligands or the interaction patterns observed in docking studies.
Modification of the "this compound" scaffold by adding, removing, or substituting functional groups to better fit the pharmacophore model and optimize interactions with the target's binding site.
Detailed research findings from computational studies on related isoxazole derivatives have provided valuable insights into their binding mechanisms. For instance, molecular docking simulations of isoxazole-based Hsp90 inhibitors have revealed key hydrogen bonds and hydrophobic interactions with specific residues like Gly97, Asn51, and Lys58. researchgate.net Similarly, docking studies of isoxazole derivatives with carbonic anhydrase have helped to rationalize their inhibitory profiles. acs.org
The table below summarizes key interaction data for isoxazole derivatives with various protein targets, which can inform the virtual design of new ligands based on the "this compound" structure.
| Protein Target | Key Interacting Residues | Types of Interactions |
| Heat shock protein 90 (Hsp90) researchgate.net | Gly97, Asn51, Lys58 | Hydrogen bonds, Hydrophobic interactions |
| Cyclooxygenase (COX) enzymes | Not specified in provided abstracts | Not specified |
| Carbonic Anhydrase acs.org | Not specified in provided abstracts | Not specified |
| System xc- Transporter nih.govumt.edu | Not specified in provided abstracts | Pharmacophore-based interactions |
It is important to note that while in silico methods provide valuable predictions and guidance, the ultimate confirmation of the biological activity of any newly designed ligand requires experimental validation through in vitro and subsequent in vivo studies.
Structure Activity Relationship Sar Studies of Methyl 4 Isoxazol 5 Yl Benzoate Derivatives
General Principles of SAR for Isoxazole-Containing Compounds
The isoxazole (B147169) ring is a five-membered heterocycle containing nitrogen and oxygen atoms at positions 1 and 2, respectively. mdpi.com This ring system is a common feature in many biologically active compounds due to its unique electronic properties and its ability to act as a bioisostere for other functional groups. mdpi.comajptr.com Bioisosteric replacement, the substitution of one chemical group with another that retains similar biological activity, is a key strategy in drug design. nih.gov The isoxazole ring, for instance, can mimic the pharmacophoric features of a pyridine (B92270) ring. pharm.or.jp
The stability of the isoxazole ring allows for extensive derivatization of its substituents, enabling the fine-tuning of a compound's properties. nih.govbenthamdirect.com However, the inherent weakness of the nitrogen-oxygen bond can be exploited under specific conditions to facilitate ring cleavage, making isoxazoles useful as synthetic intermediates. benthamdirect.com The substituents on the isoxazole ring play a critical role in its interaction with biological targets. rsc.org The inclusion of an isoxazole moiety can enhance a compound's pharmacokinetic profile, leading to improved efficacy and reduced toxicity. rsc.org
Influence of Substituents at the Isoxazole Ring on In Vitro Activity Profiles
For instance, in a series of trisubstituted isoxazoles designed as allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt), the substituents at the C-3, C-4, and C-5 positions of the isoxazole ring were found to be critical for activity. nih.govacs.org Initial studies identified that a 2,6-disubstituted phenyl ring at the C-3 position and a benzoic acid moiety at the C-4 position were optimal for potent RORγt inverse agonism. acs.orgdundee.ac.uk
Further exploration of the C-5 position revealed the importance of a hydrogen-bond donating N-heterocycle. nih.govdundee.ac.uk The presence of a pyrrole (B145914) ring at this position was shown to significantly increase potency through the formation of an additional polar interaction with the backbone carbonyls of specific amino acid residues in the RORγt ligand-binding domain. dundee.ac.uk
Systematic modifications at the C-5 position demonstrated clear SAR trends. The following table illustrates the impact of different C-5 substituents on the in vitro activity of a representative isoxazole derivative.
| Compound | C-5 Substituent | IC50 (nM) for RORγt |
| 3 | Pyrrol-2-yl | 31 ± 2 |
| 10 | Pyrrol-3-yl | 140 ± 10 |
| 11 (FM257) | Pyrazol-3-yl | 110 ± 10 |
| 12 | 1-Methylpyrrol-2-yl | 3300 ± 300 |
| 13 | 5-Methylpyrrol-2-yl | 2900 ± 200 |
| Data sourced from Meijer et al. (2021) nih.gov |
As the table shows, a shift in the nitrogen position within the pyrrole ring from position 2 to 3 (compound 10 vs. 3) resulted in a 4.5-fold decrease in potency. nih.gov Similarly, methylation of the pyrrole nitrogen (compound 12) or the pyrrole ring itself (compound 13) led to a significant drop in activity, highlighting the necessity of a hydrogen-bond donor at this position for optimal interaction with the target. nih.govacs.org
Impact of Modifications at the Benzoate (B1203000) Moiety on In Vitro Biological Activity
The benzoate moiety of Methyl 4-(isoxazol-5-yl)benzoate derivatives is another critical region for SAR exploration. Modifications to this part of the molecule can influence potency and selectivity.
In the context of RORγt allosteric inverse agonists, the carboxylic acid of the benzoic acid moiety is a key pharmacophoric feature. nih.govacs.org The placement of substituents on the phenyl ring of the benzoate can further refine the activity. For example, the introduction of an ortho-fluoro substituent on the benzoic acid ring was well-tolerated and did not significantly alter the compound's conformation, although it did cause a slight shift in the position of the disubstituted phenyl ring at the isoxazole C-3 position. acs.org
Examination of Linker Region Modifications on SAR
In the development of RORγt allosteric inverse agonists, the linker at the C-4 position of the isoxazole was a key focus of optimization. nih.govresearchgate.net A virtual library of derivatives with different C-4 linkers was designed and evaluated through in silico docking studies. acs.orgdundee.ac.uk This led to the synthesis and testing of compounds with various linkers, including ether, thioether, methylated amine, and alkene functionalities. researchgate.net
The lipophilicity of the C-4 linker was found to correlate positively with potency. nih.gov More lipophilic linkers, such as the ether and alkene, resulted in increased hydrophobic interactions with the allosteric binding pocket of RORγt, leading to enhanced potency. acs.org
Engagement with Specific In Vitro Biological Targets
Derivatives of this compound have been investigated for their activity against various in vitro biological targets, including enzymes and nuclear receptors.
Enzyme Inhibition Studies (e.g., carbonic anhydrase inhibition)
Isoxazole-containing compounds have been explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govacs.org The addition of a five-membered heterocyclic ring, such as isoxazole, has been shown to enhance the CA inhibitory activity of certain drugs. nih.govresearchgate.net Isoxazoles are considered a novel class of CA inhibitors that bind at the entrance of the active site. nih.gov
The inhibitory potency of these compounds is largely dependent on the electronic properties of the substituents on the isoxazole ring and any attached sulfonamide groups. nih.gov For instance, a series of isoxazole derivatives were synthesized and tested for their ability to inhibit carbonic anhydrase IX (CA IX), a predictive marker for many human cancers. nih.gov The following table summarizes the in vitro inhibitory activity of selected isoxazole derivatives against CA.
| Compound | % Inhibition of CA | IC50 (µM) |
| AC2 | 79.5 | 112.3 |
| AC3 | 68.7 | 228.4 |
| AC1 | 58.4 | 368.2 |
| AC4 | 50.5 | 483.0 |
| Data sourced from Ayaz et al. (2022) acs.org |
Compound AC2 demonstrated the most promising inhibitory activity against CA among the tested series. nih.gov
Receptor Ligand Binding Assays (e.g., retinoic-acid-receptor-related orphan receptor γt allosteric ligands)
As previously discussed, trisubstituted isoxazoles have emerged as a novel class of allosteric inverse agonists for RORγt, a key regulator in the immune system. nih.govacs.orgnih.gov RORγt possesses a distinct allosteric binding site that can be targeted to modulate its activity, offering a promising strategy for the treatment of autoimmune diseases. nih.govacs.org
The initial hit compound, FM26, was optimized through SAR studies, leading to derivatives with significantly increased potency. nih.govacs.org These studies highlighted the importance of a 2,6-disubstituted phenyl ring at the C-3 position, a C-4 benzoic acid moiety, and a hydrogen-bond donating N-heterocycle at the C-5 position. acs.orgdundee.ac.uk
The following table presents the in vitro activity of key isoxazole-based RORγt allosteric inverse agonists.
| Compound | Description | IC50 (nM) for RORγt |
| FM26 (2) | Initial hit compound | 270 ± 20 |
| 3 | Optimized derivative with ether linker | 31 ± 2 |
| 6 | Optimized derivative with alkene linker | 32 ± 1 |
| Data sourced from Meijer et al. (2021) nih.gov |
The optimization of the initial lead compound, FM26, resulted in derivatives with approximately a 10-fold increase in potency. nih.gov These compounds demonstrated significant cellular activity and a favorable selectivity profile over other nuclear receptors like the peroxisome proliferator-activated receptor γ (PPARγ). nih.govacs.org
Cellular Antiproliferative Activity Against Specific Cell Lines
Derivatives of isoxazole have demonstrated significant potential as anticancer agents, with studies revealing their effectiveness against a variety of cancer cell lines.
A series of novel isoxazole-piperazine hybrids were synthesized and evaluated for their cytotoxic activities against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines. nih.gov Compounds with specific substitutions showed potent cytotoxicity, with IC50 values in the low micromolar range. nih.gov For instance, compounds 5l-o were identified as the most potent, with IC50 values between 0.3 and 3.7 μM across all tested cell lines. nih.gov The study highlighted that a non-substituted phenyl group at the 5-position of the isoxazole ring resulted in the least potent activity. nih.gov However, the addition of a para-fluorine or chlorine atom to the phenyl ring significantly improved cytotoxic effects. nih.gov
Another study focused on 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives, which were tested against human erythroleukemic K562 cells, glioblastoma U251-MG, and temozolomide-resistant T98G glioblastoma cells. nih.gov Many of these derivatives showed strong antiproliferative effects, particularly against K562 cells, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For example, compounds 1 (71.57±4.89 nM), 2 (18.01±0.69 nM), and 3 (44.25±10.9 nM) were notably potent. nih.gov
Furthermore, a series of 3,5-diaryl-4,5-dihydroisoxazole derivatives were screened against a panel of nine cancer cell lines, including breast (MCF-7), colon (HCT-116), and leukemia (Jurkat, HL-60). acs.org One compound, (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (4a, DHI1) , was particularly effective and selective against leukemia cells while showing minimal toxicity to noncancerous cells. acs.org
The antiproliferative activity of other novel isoxazoles was evaluated against human cervical carcinoma (HeLa) and human breast carcinoma (MCF-7) cells, with some compounds showing promising cytostatic activity. researchgate.net The modification of natural products with isoxazole moieties has also yielded potent anticancer compounds. For example, an isoxazole derivative of curcumin (B1669340), compound 40 , showed significantly greater cytotoxicity against the MCF7 breast cancer cell line (IC50 = 3.97 µM) compared to curcumin itself (IC50 = 21.89 µM). encyclopedia.pub
Table 1: Cellular Antiproliferative Activity of Isoxazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference |
|---|---|---|---|
| Isoxazole-piperazine hybrids (5l-o) | Huh7, Mahlavu, MCF-7 | 0.3–3.7 μM | nih.gov |
| 3,4-isoxazolediamide (1) | K562 | 71.57±4.89 nM | nih.gov |
| 3,4-isoxazolediamide (2) | K562 | 18.01±0.69 nM | nih.gov |
| 3,4-isoxazolediamide (3) | K562 | 44.25±10.9 nM | nih.gov |
| (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (4a, DHI1) | Jurkat, HL-60 | Selective activity | acs.org |
| Curcumin isoxazole derivative (40) | MCF-7 | 3.97 µM | encyclopedia.pub |
In Vitro Evaluations Against Other Biological Activities
In addition to their anticancer properties, isoxazole derivatives have been investigated for a range of other biological activities.
Antibacterial and Antifungal Activity: Some isoxazole-carboxamide derivatives have been evaluated for their antimicrobial properties. nih.gov While many showed weak or negligible antibacterial activity, compounds A8 and A9 demonstrated significant activity against Pseudomonas aeruginosa and the fungus Candida albicans at a minimum inhibitory concentration (MIC) of 2.00 mg/ml. nih.gov Another study found that salicylanilide (B1680751) benzoates, which are structurally related, exhibited significant antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus, with MICs as low as 0.98 μmol/L. nih.gov The antifungal activity of these particular derivatives was notably lower. nih.gov
Antioxidant Activity: Novel organodiselenide-tethered methyl anthranilates, which can be considered related structures, have shown promising antioxidant properties. mdpi.com Compounds 14 and 5 exhibited significant radical scavenging activities in DPPH and ABTS assays, with results comparable to or even exceeding that of Vitamin C. mdpi.com
Antileishmanial Activity: Isoxazole derivatives have shown potential in combating the parasite Leishmania. One study found that certain isoxazole analogues were active against both L. amazonensis and L. braziliensis. researchgate.net The most active compounds, 15 , 16 , and 19 , had IC50 values of 2.0, 3.3, and 9.5 μM against L. amazonensis, and 1.2, 2.1, and 6.4 μM against L. braziliensis, respectively. researchgate.net These compounds were also non-cytotoxic. researchgate.net Another study on chloroquine (B1663885) derivatives also highlighted their potential antileishmanial activity. nih.gov
Table 2: Other In Vitro Biological Activities of Isoxazole Derivatives
| Activity | Compound/Derivative | Organism/Target | Result | Reference |
|---|---|---|---|---|
| Antibacterial | A8, A9 | P. aeruginosa | MIC: 2.00 mg/ml | nih.gov |
| Antifungal | A8, A9 | C. albicans | MIC: 2.00 mg/ml | nih.gov |
| Antioxidant | Organodiselenide 14 | DPPH, ABTS radicals | 96% & 92% scavenging | mdpi.com |
| Antioxidant | Organodiselenide 5 | DPPH, ABTS radicals | 91% & 86% scavenging | mdpi.com |
| Antileishmanial | Isoxazole 15 | L. amazonensis / L. braziliensis | IC50: 2.0 µM / 1.2 µM | researchgate.net |
| Antileishmanial | Isoxazole 16 | L. amazonensis / L. braziliensis | IC50: 3.3 µM / 2.1 µM | researchgate.net |
| Antileishmanial | Isoxazole 19 | L. amazonensis / L. braziliensis | IC50: 9.5 µM / 6.4 µM | researchgate.net |
Mechanistic Insights Derived from SAR Analysis, Focusing on Molecular Interactions and Binding Modes
Structure-activity relationship analysis provides crucial insights into how these derivatives interact with their biological targets at a molecular level.
Molecular docking studies have been instrumental in understanding the binding modes of isoxazole derivatives. For instance, in the context of farnesoid X receptor (FXR) agonists, studies have shown that hydrophobic interactions with residues like LEU287, MET290, and ALA291 are critical for binding. mdpi.com Furthermore, residues ARG331 and HIS447 were found to form salt bridges and hydrogen bonds, which are significant for protein-ligand binding and agonistic activity. mdpi.com
In the case of cyclooxygenase (COX) inhibitors, molecular docking revealed that isoxazole-carboxamide derivatives can bind effectively to the active sites of COX-1 and COX-2 enzymes. nih.gov Compound A13 was identified as the most potent inhibitor for both enzymes, with IC50 values of 64 nM and 13 nM, respectively, demonstrating a significant selectivity for COX-2. nih.gov
For carbonic anhydrase inhibitors, docking studies showed that isoxazole derivatives bind at the entrance of the active site. acs.org The interactions are facilitated by hydrogen bonds and hydrophobic interactions with key residues such as Thr199 and His119. acs.org
The antiproliferative mechanism of some isoxazole derivatives is linked to the induction of apoptosis. nih.govnih.gov This is often achieved through the inhibition of key proteins in cell survival pathways, such as Akt, and the activation of proteins like p53 that promote apoptosis and cell cycle arrest. nih.gov The introduction of an isoxazole ring into a molecule has been shown to be a key factor in inducing apoptosis in tumor cells. researchgate.net
Furthermore, the structural features of the isoxazole derivatives play a critical role in their activity. For example, SAR analysis of derivatives targeting the retinoic-acid-receptor-related orphan receptor γt (RORγt) revealed that a hydrogen bond-donating N-heterocycle at the C-5 position of the isoxazole significantly increases potency by forming an additional polar interaction with the protein backbone. nih.govacs.org The nature of the linker at the C-4 position also influences activity, with more lipophilic and flexible linkers like ether or alkene resulting in higher potency. nih.gov
Future Research Directions and Academic Outlook
Advancements in Novel Synthetic Strategies for Complex Isoxazole-Benzoate Hybrids
The synthesis of isoxazoles has evolved significantly, moving towards more efficient, sustainable, and complex molecular architectures. nih.gov Future research will likely focus on refining these methods to create novel isoxazole-benzoate hybrids with enhanced properties.
Key areas of advancement include:
Multicomponent Reactions (MCRs): One-pot MCRs are highly valuable for rapidly generating molecular complexity from simple starting materials. bohrium.commdpi.com The development of new MCRs, potentially catalyzed by novel systems like lipase (B570770) or guanidine (B92328) hydrochloride in aqueous media, will enable the efficient synthesis of diverse libraries of isoxazole-benzoate derivatives. researchgate.net
Green Chemistry Approaches: There is a strong trend towards environmentally benign synthetic protocols. rsc.org This includes the use of ultrasound irradiation, which can shorten reaction times and increase yields, and the development of reactions in aqueous media to reduce reliance on hazardous organic solvents. preprints.orgabap.co.in Metal-free synthesis strategies are also gaining traction to avoid the costs, toxicity, and waste associated with metal catalysts. rsc.org
Catalytic System Innovation: Research into novel catalysts is ongoing. This includes the use of nanocatalysts, such as amine-functionalized montmorillonite (B579905) (NH2-MMT), and synergistic catalytic systems like CaCl2/K2CO3 for complex one-pot reactions. preprints.org Transition metal-catalyzed cycloadditions and cycloisomerizations remain key strategies, with ongoing efforts to improve their regioselectivity and efficiency. researchgate.netrsc.org
Molecular Hybridization: The fusion of the isoxazole-benzoate scaffold with other pharmacophores through molecular hybridization is an emerging strategy to create molecules with dual or enhanced biological activities. researchgate.net This involves designing synthetic routes that can efficiently link the isoxazole (B147169) core to other heterocyclic systems or natural products. researchgate.netmdpi.com
| Synthetic Strategy | Key Features | Potential Advantages |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. bohrium.commdpi.com | High efficiency, molecular diversity, rapid library generation. bohrium.commdpi.com |
| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to promote reactions. preprints.org | Shorter reaction times, increased yields, reduced energy consumption. preprints.orgabap.co.in |
| Metal-Free Cycloadditions | Avoidance of transition metal catalysts. rsc.org | Lower cost, reduced toxicity, easier purification. rsc.org |
| Molecular Hybridization | Fusion of two or more distinct pharmacophores. researchgate.net | Potential for multi-targeted therapies, enhanced efficacy. rsc.orgresearchgate.net |
Development of Integrated Advanced Characterization Techniques for Unraveling Intricate Structures
As synthetic methods produce increasingly complex isoxazole-benzoate hybrids, the need for robust and integrated analytical techniques to unequivocally determine their structures becomes paramount.
Future developments in this area will focus on:
Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, the application of advanced two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC is crucial for assigning the complex structures of novel hybrids. nih.govnih.gov Future efforts will involve leveraging higher field magnets and new pulse sequences for even greater resolution and sensitivity.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with high-resolution mass analyzers are essential for confirming molecular formulas. mdpi.comacs.org The delicate nature of ESI allows for the ionization of organic molecules with minimal fragmentation, which is critical for accurate mass determination. acs.org
Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a molecule in the solid state. mdpi.comacs.org Obtaining suitable single crystals for newly synthesized compounds will remain a key objective to unambiguously determine stereochemistry and conformation, which is vital for understanding biological activity. acs.orgnih.gov
Integrated Spectroscopic Approach: The most powerful strategy involves the integration of data from multiple spectroscopic methods (IR, UV-Vis, NMR, and Mass Spectrometry). egyankosh.ac.inswayam2.ac.in The combined information from these techniques allows for a comprehensive and confident elucidation of the final chemical structure. egyankosh.ac.inresearchgate.net For example, IR spectroscopy confirms the presence of key functional groups like carbonyls and the C=N bond of the isoxazole ring, while NMR and MS provide the connectivity and molecular weight. nih.govresearchgate.net
| Characterization Technique | Information Provided | Future Focus |
| 2D NMR (COSY, HMBC, HSQC) | Atom connectivity, detailed structural framework. nih.gov | Higher field instruments, novel pulse sequences. |
| High-Resolution Mass Spectrometry | Exact molecular weight and formula. mdpi.comacs.org | Improved ionization techniques for complex molecules. |
| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure, stereochemistry. mdpi.comacs.org | Advanced crystal growing techniques. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. nih.govresearchgate.net | Application to complex polymeric and solid-state materials. swayam2.ac.in |
Expansion of Computational Methodologies for Predictive Molecular Design and Reactivity
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and guiding synthetic efforts. fu-berlin.de For isoxazole-benzoate scaffolds, these methods offer a pathway to rationally design molecules with desired characteristics.
Future expansion in this domain includes:
Density Functional Theory (DFT): DFT studies are used to calculate structural and electronic parameters, optimize geometries, and understand the chemical reactivity of isoxazole derivatives. nih.govresearchgate.net Future work will involve applying DFT to larger, more complex hybrid molecules and to study reaction mechanisms, such as the regioselectivity of cycloaddition reactions. nih.govdntb.gov.ua
Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target. nih.govnih.gov It is used to screen virtual libraries of isoxazole-benzoate analogs against various protein targets to identify potential lead compounds and to rationalize structure-activity relationships. nih.govdergipark.org.tr
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of a ligand-protein complex over time. acs.orgnih.gov This method is increasingly used to refine docking poses and to calculate binding free energies (e.g., via MM/GBSA), offering a more accurate prediction of binding affinity. acs.orgdergipark.org.tr
ADMET Prediction: In silico tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for early-stage drug development. dntb.gov.uanih.gov By identifying potential liabilities before synthesis, these computational models help prioritize candidates with more favorable drug-like profiles. frontiersin.orgmdpi.com
Identification of Novel In Vitro Biological Targets and Exploration of New Activity Profiles
The isoxazole nucleus is a versatile pharmacophore present in numerous approved drugs and is known to exhibit a wide array of biological activities. researchgate.netnih.gov A key future direction is the systematic exploration of new biological targets and therapeutic applications for methyl 4-(isoxazol-5-yl)benzoate and its derivatives.
Emerging areas of investigation include:
Anticancer Activity: Isoxazole derivatives have shown promise against various cancer cell lines, including colon and breast cancer. mdpi.comwisdomlib.org Future research will focus on identifying the specific molecular targets (e.g., kinases, HDACs, carbonic anhydrases) responsible for these cytotoxic effects and developing more potent and selective agents. acs.orgsymc.edu.cn
Antimicrobial and Antifungal Profiles: With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. wisdomlib.org Isoxazoles have demonstrated activity against bacteria like S. aureus and E. coli and fungi like C. albicans. mdpi.comresearchgate.netmdpi.com Future work will involve screening against a broader panel of pathogens and investigating novel mechanisms of action. nih.gov
Anti-inflammatory and Neuroprotective Effects: Isoxazoles have been identified as potent inhibitors of enzymes like cyclooxygenase (COX), which are key targets in inflammation. nih.govfrontiersin.org Additionally, their potential as neuroprotective agents and antagonists for receptors like Toll-like receptor 8 (TLR8) opens up new avenues for treating neurodegenerative and autoimmune diseases. nih.govfu-berlin.de
Enzyme Inhibition: The isoxazole scaffold has been successfully used to target a variety of enzymes. acs.org Systematic screening against diverse enzyme families, such as proteases, phosphatases, and metabolic enzymes, could uncover entirely new therapeutic opportunities for isoxazole-benzoate compounds.
| Biological Activity | Potential Targets | Research Focus |
| Anticancer | Kinases, HDACs, Tubulin, Carbonic Anhydrase. acs.orgwisdomlib.orgsymc.edu.cn | Improving selectivity, overcoming resistance. |
| Antimicrobial | Bacterial and fungal enzymes, cell wall synthesis. mdpi.comnih.gov | Broadening spectrum of activity, combating resistance. |
| Anti-inflammatory | COX-1/COX-2 enzymes, sPLA2. nih.govfrontiersin.orgnih.gov | Developing selective inhibitors with improved safety profiles. |
| Neuroprotection | TLR8, various receptors and enzymes in the CNS. nih.govfu-berlin.de | Crossing the blood-brain barrier, targeting neuroinflammation. |
Design Principles for Next-Generation Isoxazole-Benzoate Scaffolds in Chemical Biology Research
The development of next-generation chemical probes and drug candidates based on the isoxazole-benzoate scaffold will be guided by established and emerging design principles. These principles aim to optimize potency, selectivity, and pharmacokinetic properties. bsb-muenchen.deresearchgate.net
Key design principles include:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications to the isoxazole-benzoate core affect biological activity is fundamental. fu-berlin.de This involves synthesizing and testing series of analogs to understand the role of different substituents on the phenyl and isoxazole rings. nih.gov
Scaffold-Based Design: The 3,5-disubstituted isoxazole motif is a particularly effective mimic of acetylated lysine (B10760008) (KAc), making it a valuable scaffold for targeting epigenetic proteins like bromodomains. researchgate.net Future designs will leverage this and other scaffold-based hypotheses to target new protein families.
Improving Physicochemical Properties: The integration of an isoxazole ring into a molecule can improve its physicochemical properties, which are critical for drug development. bsb-muenchen.desymc.edu.cn Rational design will focus on modulating properties like solubility, lipophilicity, and metabolic stability to enhance bioavailability and reduce toxicity. frontiersin.org
Multi-Targeted Drug Design: Designing single molecules that can interact with multiple biological targets is a growing trend in drug discovery. nih.govrsc.org The synthetic tractability of the isoxazole-benzoate scaffold makes it an attractive platform for developing multi-targeted agents, for example, by combining it with other pharmacophores known to hit complementary targets. rsc.org
Q & A
Q. What are the optimized synthetic routes for Methyl 4-(isoxazol-5-yl)benzoate, and how do reaction conditions influence yield?
Answer: The synthesis often involves coupling reactions between isoxazole derivatives and benzoate esters. Key methods include:
- Suzuki-Miyaura Cross-Coupling : Used to attach the isoxazole ring to the benzoate core. Optimized conditions (e.g., Pd catalysts, controlled pH) achieve yields >85% .
- Ultrasound-Assisted Synthesis : Enhances reaction rates and reduces side products via cavitation energy .
- Stepwise Functionalization : Sequential protection/deprotection of reactive groups (e.g., methoxy, ester) minimizes interference .
Q. Table 1: Synthesis Optimization
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 72–85 | Pd(PPh₃)₄, K₂CO₃, 80°C | |
| Ultrasound-Assisted | 89 | 40 kHz, THF solvent, 6 hrs |
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the isoxazole-benzoate linkage. For example, aromatic protons appear at δ 7.72 ppm (d, J = 9.0 Hz) .
- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 367.0 [M+H+] observed vs. 367.5 calculated) .
- IR Spectroscopy : Identifies ester C=O stretches (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:
- Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based viability tests to confirm target engagement .
- Structural Analysis : Compare X-ray crystallography or docking studies of this compound with analogs (e.g., triazole or oxadiazole derivatives) to identify critical pharmacophores .
- Batch Consistency Checks : Ensure purity (>95% via HPLC) and exclude isomers (e.g., via chiral chromatography) .
Q. What methodologies are used to study its interactions with biological targets like kinases or enzymes?
Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) for kinase inhibitors .
- Molecular Dynamics Simulations : Predicts binding stability of the isoxazole ring in ATP pockets .
- Fluorescence Polarization : Quantifies displacement of labeled substrates in enzyme inhibition assays .
Q. Table 2: Biological Activity Profiling
| Target Class | Assay Type | Key Finding | Reference |
|---|---|---|---|
| Kinases (e.g., ATR) | Biochemical IC₅₀ | IC₅₀ = 0.12 µM (competitive inhibitor) | |
| Antimicrobial | MIC (µg/mL) | 16 µg/mL against S. aureus |
Q. How do structural modifications (e.g., fluorination, heteroatom substitution) alter reactivity and bioactivity?
Answer:
- Fluorination : Adding CF₃ groups (e.g., Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate) increases lipophilicity (logP +1.2), enhancing membrane permeability .
- Heteroatom Swaps : Replacing oxygen with sulfur in the isoxazole ring reduces metabolic stability but improves binding to thiol-rich enzymes .
- Side Chain Elongation : Adding methylaminoethyl groups (e.g., in oxadiazole analogs) improves solubility but may sterically hinder target binding .
Q. What safety and handling protocols are essential for lab-scale synthesis?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal exposure (CAS 890091-84-6 is a skin irritant) .
- Waste Management : Halogenated byproducts (e.g., from Suzuki reactions) require segregated disposal .
- Ventilation : Use fume hoods during reactions involving volatile intermediates (e.g., diazo compounds) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
